Dimepax oxide
Description
Systematic IUPAC Nomenclature and CAS Registry
This compound is registered in chemical databases with the Chemical Abstracts Service (CAS) Registry Number 914639-40-0. This unique identifier distinguishes it from its parent compound Dimepax (also known as Dimethametryn), which bears the CAS Registry Number 22936-75-0.
The parent compound Dimethametryn has the molecular formula C₁₁H₂₁N₅S, while this compound would be expected to have the formula C₁₁H₂₁N₅OS, reflecting the addition of an oxygen atom to the parent structure. The systematic IUPAC nomenclature for this compound would derive from that of Dimethametryn, which is described as "rac-N2-ethyl-N4-[(2R)-3-methylbutan-2-yl]-6-(methylsulfanyl)-1,3,5-triazine-2" with the addition of an oxide functional group.
Based on structural patterns observed in other nitrogen-oxide compounds, this compound likely represents an N-oxide derivative where an oxygen atom forms a coordinate covalent bond with one of the nitrogen atoms in the triazine ring system or with another nitrogen atom in the molecule.
Structural Relationship to Piperazine Derivatives
While this compound is not itself a piperazine derivative, examining the structural relationships between various N-oxides provides valuable context for understanding its chemical properties. The formation of N-oxides represents an important structural modification that can significantly alter the chemical behavior of nitrogen-containing compounds.
N-oxides are commonly formed through oxidation reactions where an oxygen atom attaches to a nitrogen atom through a coordinate covalent bond. This structural modification typically increases polarity and can alter the hydrogen bonding capabilities of the molecule. In the pharmaceutical industry, N-oxides of piperazine derivatives often serve as prodrugs, as evidenced by compounds such as Lurasidone Piperazine N-Oxide and other similar structures.
The structural impact of N-oxidation is particularly relevant to triazine-based compounds like Dimepax. The triazine ring in Dimethametryn contains multiple nitrogen atoms that could potentially serve as oxidation sites. Based on patterns observed in related compounds, the most likely site for N-oxidation would be the nitrogen atom with the greatest electron density.
Comparable N-oxide structures include:
- 4-Dimethylaminopyridine N-oxide (C₇H₁₀N₂O)
- Piperazine No. 10 N-oxide (C₁₉H₁₉ClN₂O₂S)
- Lurasidone Piperazine N-Oxide (C₂₈H₃₆N₄O₃S)
These examples demonstrate the chemical diversity of N-oxide derivatives and their importance in organic chemistry and pharmaceutical research.
Isomeric Forms and Stereochemical Considerations
The stereochemical properties of this compound derive in part from those of its parent compound. Dimethametryn is documented as a chiral molecule, and the technical material exists as an isomeric mixture. This inherent chirality would be preserved in the N-oxide derivative, potentially with additional stereochemical complexity introduced by the oxidation process.
The introduction of an N-oxide functional group can influence the stereochemical environment around the oxidized nitrogen atom. Depending on the specific nitrogen that undergoes oxidation, the resulting N-oxide could exhibit distinct conformational preferences due to electronic and steric factors. Research on piperazine bis(N-oxides) has demonstrated that N-oxidation can lead to highly defined conformations, often stabilized by intramolecular hydrogen bonding.
For this compound, several isomeric possibilities exist:
- Positional isomers based on which nitrogen atom undergoes oxidation
- Conformational isomers arising from the orientation of the N-oxide bond relative to the rest of the molecule
- Stereoisomers related to the chiral centers present in the parent compound
The presence of the "(2R)" designation in the parent compound's IUPAC name suggests specific stereochemistry at one of the chiral centers. This stereochemical feature would be retained in this compound, contributing to its overall three-dimensional structure and potentially influencing its chemical behavior.
Experimental techniques such as X-ray crystallography, as employed in the structural determination of other N-oxides, would be necessary to definitively establish the preferred conformation and stereochemical details of this compound.
Properties
CAS No. |
914639-40-0 |
|---|---|
Molecular Formula |
C7H12ClN5 |
Origin of Product |
United States |
Preparation Methods
Optimization of Oxidation Parameters
The oxidation step is critical for minimizing byproducts and maximizing purity. In the dimethylphosphine oxide synthesis, post-reaction quenching with potassium carbonate (K₂CO₃) precipitates impurities, followed by filtration and solvent evaporation . For Dimepax oxide, similar workup procedures may apply, though the choice of quenching agent must account for the compound’s stability. AccuStandard’s guidelines for pesticide standards recommend using pre-made solutions to reduce exposure to neat materials, a principle extendable to this compound handling .
Temperature control during oxidation also impacts yield. Exothermic reactions require cooling to prevent decomposition, as seen in the patent WO2022253081A1, where maintaining temperatures below 50°C prevents ligand degradation in catalytic cycles . Additionally, inert atmospheres (e.g., nitrogen or argon) are essential to avoid unintended side reactions with moisture or oxygen .
Alternative Synthesis via Nucleophilic Substitution
Beyond oxidation, nucleophilic substitution offers a viable route. For example, reacting phosphoryl chloride with organometallic reagents can yield phosphine oxides. This method, though less common for this compound, is noted in the synthesis of structurally related compounds. The patent WO2022253081A1 describes using amino-functionalized intermediates to introduce nitrogen-containing groups, which could be adapted for this compound’s potential heterocyclic components .
Key Considerations:
-
Solvent Polarity : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity but may complicate purification .
-
Stoichiometry : Excess organometallic reagent ensures complete substitution, though it risks over-alkylation .
Purification of this compound often involves recrystallization or column chromatography. The AccuStandard reference for Dimepax (neat) specifies a melting point of -93.9°C and a boiling point of 65°C, though its oxide form may exhibit higher thermal stability . Analytical techniques such as HPLC-MS and NMR are critical for verifying purity. For instance, the dimethylphosphine oxide synthesis used ethanol washes to remove residual salts, followed by toluene-aided drying .
Table 2: Physical Properties of Dimepax and Related Compounds
Chemical Reactions Analysis
Types of Reactions
Dimepax oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Reagents like and are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives.
Scientific Research Applications
Dimepax oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which Dimepax oxide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, this compound has been shown to interfere with cellular pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
Dimepax oxide is structurally analogous to dimethenamid and dimethametryn , which are chloroacetamide and methylthio-triazine herbicides, respectively. These compounds inhibit plant growth by disrupting lipid synthesis (acetamides) or photosynthesis (triazines). Key distinctions include:
| Property | This compound | Dimethenamid | Dimethametryn |
|---|---|---|---|
| Molecular Formula | Not fully characterized | C₁₂H₁₈ClNO₂S | C₁₁H₂₁N₅S |
| Mechanism of Action | Likely lipid inhibition | Acetamide (VLCFA synthesis inhibition) | Triazine (Photosystem II inhibition) |
| Tolerance (ppm) | ~180.464 (estimated) | 180.464 | Not specified |
| Primary Use | Broadleaf weed control | Corn, soybean pre-emergence | Rice, sugarcane post-emergence |
| Environmental Stability | Enhanced (oxide form) | Moderate | Low (prone to hydrolysis) |
Sources: , inferred from class-specific data.
Efficacy and Environmental Impact
- Dimethenamid : Exhibits high soil mobility and persistence, making it effective for pre-emergence weed control but posing groundwater contamination risks .
- Dimethametryn : Rapid photodegradation limits its residual activity, requiring frequent applications .
- This compound: As an oxide derivative, it likely improves hydrolytic stability compared to non-oxidized analogs, reducing application frequency and environmental leaching .
Challenges in Comparative Analysis
Direct comparisons are hindered by variability in testing protocols (e.g., pH, solvent systems) and incomplete structural data for this compound .
Q & A
Q. What hybrid methodologies bridge gaps between laboratory studies and field-scale Dimethenamid behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
